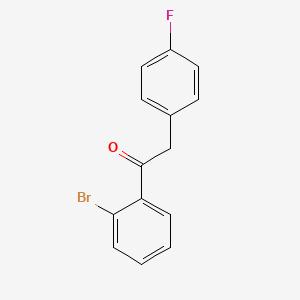

2'-Bromo-2-(4-fluorophenyl)acetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-13-4-2-1-3-12(13)14(17)9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKKHSLDXYIHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606298 | |

| Record name | 1-(2-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36282-29-8 | |

| Record name | 1-(2-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bromo-Fluoro Acetophenone Derivatives

A Note on Chemical Nomenclature: The nomenclature "2'-Bromo-2-(4-fluorophenyl)acetophenone" can be interpreted in several ways, leading to different chemical structures. This guide addresses the most common isomers based on available scientific literature and chemical supplier databases. For clarity, each compound is identified by its specific IUPAC name and CAS number.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing comprehensive information on the properties, synthesis, and potential applications of key bromo-fluoro acetophenone isomers.

2-Bromo-1-(4-fluorophenyl)ethanone

This isomer, commonly known as 2-Bromo-4'-fluoroacetophenone, is a halogenated aromatic ketone. Its structure features a fluorine atom on the phenyl ring and a bromine atom on the alpha-carbon of the acetophenone core.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 403-29-2 | |

| Molecular Formula | C₈H₆BrFO | |

| Molecular Weight | 217.04 g/mol | |

| IUPAC Name | 2-bromo-1-(4-fluorophenyl)ethanone | |

| Synonyms | ω-Bromo-4-fluoroacetophenone, 4-Fluorophenacyl bromide | |

| Appearance | White crystalline solid | |

| Melting Point | 47-50 °C | |

| Boiling Point | 150 °C at 12 mmHg | |

| Solubility | Soluble in methanol, sparingly soluble in water. |

Synthesis

Experimental Protocol: Bromination of 4'-fluoroacetophenone

A common method for the synthesis of 2-Bromo-4'-fluoroacetophenone involves the electrophilic bromination of 4'-fluoroacetophenone.

-

Reactants : 4'-fluoroacetophenone, Bromine (Br₂), or a solid brominating agent like N-bromosuccinimide (NBS).

-

Solvent : Typically a non-polar solvent such as methanol.

-

Procedure : To a solution of 4'-fluoroacetophenone in methanol, the brominating agent is added portion-wise at a controlled temperature, often at room temperature or reflux. The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The product is then extracted using an organic solvent like ethyl acetate.

-

Purification : The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel.

Caption: Synthesis workflow for 2-Bromo-4'-fluoroacetophenone.

Biological and Research Applications

2-Bromo-4'-fluoroacetophenone serves as a versatile building block in medicinal chemistry and organic synthesis. It is a key intermediate in the synthesis of various pharmaceutical compounds and is used in research to study enzyme inhibition and for the preparation of functional organic materials.

2-Bromo-1-(2-fluorophenyl)ethanone

Also known as 2-Bromo-2'-fluoroacetophenone, this isomer has

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4'-fluoroacetophenone

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-4'-fluoroacetophenone (CAS No: 403-29-2). It includes a detailed summary of its properties in a tabular format for easy reference, followed by standardized experimental protocols for the determination of key physical characteristics such as melting point, boiling point, and solubility. Additionally, a visual workflow for the physical characterization of the compound is presented using a Graphviz diagram. This document is intended to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Note on Nomenclature: The compound requested, 2'-Bromo-2-(4-fluorophenyl)acetophenone, appears to contain a typographical error in its nomenclature. Based on available chemical databases and scientific literature, the most probable compound of interest is 2-Bromo-4'-fluoroacetophenone . This guide will focus on the properties of this compound. Its IUPAC name is 2-bromo-1-(4-fluorophenyl)ethanone.

Physical and Chemical Properties

2-Bromo-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries[1]. Its physical properties are crucial for its handling, storage, and application in various chemical reactions.

The quantitative physical and chemical data for 2-Bromo-4'-fluoroacetophenone are summarized in the table below for ease of comparison and reference.

| Property | Value | Source(s) |

| CAS Number | 403-29-2 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrFO | [1][2][3][5] |

| Molecular Weight | 217.04 g/mol | [4] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 45 - 50 °C | [1][3][4] |

| Boiling Point | 150 °C @ 12 mmHg | [1][3][4] |

| Density | 1.568 g/cm³ | [1] |

| Flash Point | > 110 °C (> 230 °F) | [1][3] |

| Solubility | Sparingly soluble in water; Soluble in methanol | [2][3] |

| Refractive Index | 1.545 (estimate) | [1] |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical properties of 2-Bromo-4'-fluoroacetophenone.

The melting point of a solid organic compound is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C[6].

Apparatus:

Procedure:

-

A small sample of 2-Bromo-4'-fluoroacetophenone is finely powdered using a mortar and pestle.[7][8]

-

The powdered sample is packed into a capillary tube to a height of 1-2 mm.[8][9]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][9]

-

The assembly is placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.[6][7]

-

The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[6][8]

-

The melting point is reported as the range T1 - T2.[6]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[10][11].

Apparatus:

Procedure:

-

A few milliliters of the liquid sample are placed in a small test tube.[11][12]

-

A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[12][13]

-

The test tube assembly is attached to a thermometer and heated gently in a Thiele tube or aluminum block.[10][12]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.[12]

-

The heat is removed, and the liquid is allowed to cool slowly.[14]

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

-

It is important to also record the barometric pressure, as boiling point varies with pressure.[10]

Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups in a molecule[15][16].

Apparatus:

-

Spatula[15]

-

Vortex mixer or stirring rod

-

Solvents (e.g., water, methanol, diethyl ether, 5% NaOH, 5% HCl)[16]

Procedure:

-

Approximately 25 mg of 2-Bromo-4'-fluoroacetophenone is placed in a test tube.[16]

-

About 0.75 mL of the desired solvent (e.g., water) is added in small portions.[16]

-

The mixture is vigorously agitated for at least 60 seconds.[15]

-

The compound is classified as "soluble" if it dissolves completely, or "insoluble" if a significant portion remains undissolved.[15]

-

If the compound is soluble in water, its effect on litmus paper can be tested to determine if it is acidic or basic.[17][18]

-

For water-insoluble compounds, solubility tests are repeated with acidic (5% HCl) and basic (5% NaOH) aqueous solutions to identify acidic or basic functional groups.[16][17]

Characterization Workflow

The following diagram illustrates a logical workflow for the physical characterization of a new batch of 2-Bromo-4'-fluoroacetophenone.

Caption: Workflow for the physical property characterization of 2-Bromo-4'-fluoroacetophenone.

References

- 1. Page loading... [wap.guidechem.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. 2-Bromo-4'-fluoroacetophenone, 97% | Fisher Scientific [fishersci.ca]

- 4. 2-Bromo-4'-fluoroacetophenone | 403-29-2 | Benchchem [benchchem.com]

- 5. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. chem.ws [chem.ws]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Molecular Weight of 2'-Bromo-2-(4-fluorophenyl)acetophenone

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the chemical compound 2'-Bromo-2-(4-fluorophenyl)acetophenone.

Compound Identification

The compound is this compound. To determine its molecular weight, the molecular formula must first be established from its structure.

-

Acetophenone Core: A phenyl group attached to a methyl ketone.

-

2'-Bromo Substitution: A bromine atom is located at the ortho (2') position of the phenyl ring of the acetophenone core.

-

2-(4-fluorophenyl) Substitution: The methyl group of the ketone is substituted with a 4-fluorophenyl group.

This structure corresponds to the molecular formula C₁₄H₁₀BrFO . While this specific isomer was not found directly, its isomer, 3'-Bromo-2-(4-fluorophenyl)acetophenone, shares the same molecular formula and, therefore, the same molecular weight.[1]

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation based on the molecular formula C₁₄H₁₀BrFO is detailed below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 293.135 |

The calculated molecular weight of this compound is 293.14 g/mol (rounded).[1]

Methodologies and Visualizations

The determination of a compound's molecular weight from its formula is a theoretical calculation based on standard atomic weights established by IUPAC. As such, this value does not rely on a specific experimental protocol.

Similarly, visualizations using Graphviz are intended for illustrating workflows, pathways, or logical relationships. A molecular weight calculation is a simple summation and does not have a corresponding pathway or workflow to diagram. Therefore, no experimental protocol or DOT script is provided, as they are not applicable to this topic.

References

Solubility Profile of 2-bromo-1-(4-fluorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-1-(4-fluorophenyl)ethanone (also known as 4-fluorophenacyl bromide). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, qualitative solubility profile based on structural analogs, and a detailed experimental protocol for determining its solubility in various organic solvents.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is crucial for predicting its solubility behavior. The following table summarizes the key properties of 2-bromo-1-(4-fluorophenyl)ethanone.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrFO | [1][2] |

| Molecular Weight | 217.035 g/mol | [2][3] |

| Appearance | White to off-white or beige solid/powder | [4][5][6] |

| Melting Point | 45-49 °C | [3][5] |

| Boiling Point | 150 °C at 12 mmHg | [3][4] |

| CAS Number | 403-29-2 | [2][3] |

Qualitative Solubility Profile

While specific quantitative data is scarce, the solubility of 2-bromo-1-(4-fluorophenyl)ethanone can be inferred from its chemical structure and data on similar compounds. The presence of a polar carbonyl group and a halogenated aromatic ring suggests a degree of polarity. However, the overall molecule is relatively non-polar.

Based on the principle of "like dissolves like," 2-bromo-1-(4-fluorophenyl)ethanone is expected to exhibit the following solubility characteristics:

-

High Solubility in non-polar or weakly polar aprotic solvents such as chloroform, toluene, and dichloromethane. The aromatic ring and the bromo-acetyl group can interact favorably with these solvents.[6]

-

Moderate to Good Solubility in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran.

-

Solubility in Alcohols: It is reported to be soluble in methanol.[7] It is likely to be soluble in other short-chain alcohols like ethanol and isopropanol.

-

Low Solubility in highly polar protic solvents like water. The hydrophobic nature of the fluorophenyl ring and the bromo-substituent limits its miscibility with water.[6]

-

Limited Solubility in non-polar aliphatic hydrocarbons such as hexane and cyclohexane.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common and reliable method for determining the solubility of a solid compound in an organic solvent.

Objective:

To determine the saturation solubility of 2-bromo-1-(4-fluorophenyl)ethanone in a given organic solvent at a specific temperature.

Materials:

-

2-bromo-1-(4-fluorophenyl)ethanone (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or screw-cap test tubes

-

Constant temperature bath or incubator with shaking capabilities

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 2-bromo-1-(4-fluorophenyl)ethanone to a series of vials, each containing a known volume of the desired organic solvent. The excess solid ensures that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2-bromo-1-(4-fluorophenyl)ethanone.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

References

- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromo-4-fluoroacetophenone [webbook.nist.gov]

- 3. indiamart.com [indiamart.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Fluorophenacyl bromide, 97% 403-29-2 India [ottokemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Bromo-4'-fluoroacetophenone 403-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2-bromo-1-(2-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative safety data for this compound, this guide incorporates data from structurally similar and analogous compounds to provide a thorough understanding of the potential hazards and necessary precautions. All data from analogous compounds should be considered illustrative and used as a conservative basis for risk assessment and safety procedures.

Hazard Identification and Classification

2-bromo-1-(2-fluorophenyl)ethanone is classified as a corrosive substance.[1] The primary hazards associated with this chemical are severe skin burns and serious eye damage.[1][2] It is a lachrymator, meaning it can cause irritation and tearing of the eyes upon exposure.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-bromo-1-(2-fluorophenyl)ethanone is crucial for safe handling and storage.

| Property | Value |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| Appearance | Solid |

| Melting Point/Range | 46 - 49 °C / 114.8 - 120.2 °F (for the analogous 2-bromo-1-(4-fluorophenyl)ethanone)[3] |

| Boiling Point/Range | 150 °C / 302 °F @ 12 mmHg (for the analogous 2-bromo-1-(4-fluorophenyl)ethanone)[3] |

| Flash Point | > 110 °C / > 230 °F (for the analogous 2-bromo-1-(4-fluorophenyl)ethanone)[3] |

Exposure Limits and Toxicity Data (Analogous Compounds)

Occupational Exposure Limits for Chloroacetophenone (CAS No. 532-27-4):

| Organization | TWA | STEL/Ceiling |

| OSHA (PEL) | 0.05 ppm (0.3 mg/m³)[4] | - |

| NIOSH (REL) | 0.05 ppm (0.3 mg/m³)[4][5][6] | - |

| ACGIH (TLV) | 0.05 ppm (0.32 mg/m³)[1] | - |

Toxicity Data for Acetophenone (CAS No. 98-86-2):

| Route | Species | Value |

| Oral LD50 | Mouse | 740 mg/kg[7] |

| Dermal LD50 | Rabbit | 15900 mg/kg[7] |

Note: This data is for analogous compounds and should be used as a reference for assessing the potential toxicity of 2-bromo-1-(2-fluorophenyl)ethanone. A conservative approach to handling is strongly advised.

Experimental Protocols

Risk Assessment and Control Workflow

A thorough risk assessment is mandatory before handling 2-bromo-1-(2-fluorophenyl)ethanone. The following workflow diagram illustrates the key steps in this process.

Caption: Risk assessment and control workflow for handling hazardous chemicals.

Safe Handling Protocol for Alpha-Halo Ketones in a Laboratory Setting

-

Preparation and Engineering Controls:

-

All manipulations of 2-bromo-1-(2-fluorophenyl)ethanone must be conducted within a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last year.

-

Assemble all necessary equipment and reagents before starting the experiment to minimize time spent in the fume hood.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should also be worn when handling larger quantities or when there is a significant splash risk.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

-

Body Protection: A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.

-

Footwear: Closed-toe shoes are mandatory in the laboratory.

-

-

Handling and Dispensing:

-

When transferring the solid, use a scoop or spatula and avoid generating dust.

-

If the compound is to be dissolved, add the solvent to the solid slowly to prevent splashing.

-

Keep containers tightly closed when not in use.

-

-

Waste Disposal:

-

All waste materials contaminated with 2-bromo-1-(2-fluorophenyl)ethanone must be disposed of as hazardous waste.

-

Segregate waste streams as appropriate (e.g., solid waste, liquid waste).

-

Consult your institution's environmental health and safety office for specific disposal procedures.

-

Decontamination Procedure for Lachrymator Spills

This protocol is a general guideline for small spills of lachrymators like 2-bromo-1-(2-fluorophenyl)ethanone that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.

-

Immediate Response:

-

Alert others in the immediate vicinity of the spill.

-

If the spill is outside of a fume hood, evacuate the area and prevent entry.

-

If the spill is contained within a fume hood, keep the sash at a low working height.

-

-

Spill Cleanup:

-

Don the appropriate PPE as outlined in section 4.2.

-

For solid spills, gently cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[8] Avoid raising dust.

-

For liquid spills (if the compound is in solution), create a dike around the spill with absorbent material and then cover the spill.

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., isopropanol, ethanol), working from the outside in. Place the used cleaning materials into the hazardous waste container.

-

Wash the spill area with soap and water.

-

-

Post-Cleanup:

-

Remove and dispose of all contaminated PPE as hazardous waste.

-

Wash hands and any exposed skin thoroughly with soap and water.

-

Document the spill and the cleanup procedure as per your laboratory's safety protocols.

-

Emergency Procedures

First Aid Measures

Immediate action is critical in the event of exposure to 2-bromo-1-(2-fluorophenyl)ethanone.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Handling Logic

The following diagram outlines the logical flow for the proper storage and handling of 2-bromo-1-(2-fluorophenyl)ethanone.

References

- 1. Chloroacetophenone | WorkSafe [worksafe.govt.nz]

- 2. combi-blocks.com [combi-blocks.com]

- 3. fishersci.com [fishersci.com]

- 4. nj.gov [nj.gov]

- 5. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alpha-Chloroacetophenone - IDLH | NIOSH | CDC [cdc.gov]

- 7. actylislab.com [actylislab.com]

- 8. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

An In-depth Technical Guide to the Spectral Data of 2-Bromo-fluoroacetophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the ortho-, meta-, and para-isomers of 2-bromo-fluoroacetophenone. These compounds serve as important intermediates in the synthesis of various biologically active molecules. A thorough understanding of their spectral characteristics is crucial for their identification, characterization, and quality control in research and drug development.

Introduction

2-Bromo-fluoroacetophenone (C₈H₆BrFO) is an aromatic ketone that exists as three positional isomers: 2-bromo-2'-fluoroacetophenone, 2-bromo-3'-fluoroacetophenone, and 2-bromo-4'-fluoroacetophenone. The presence and position of the fluorine and bromine substituents on the acetophenone core significantly influence their chemical reactivity and spectral properties. This guide summarizes the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for these isomers, provides detailed experimental protocols for data acquisition, and explores a relevant biological pathway for which derivatives of these compounds are investigated.

Spectral Data Summary

The following tables summarize the key spectral data for the three isomers of 2-bromo-fluoroacetophenone.

Table 1: ¹H-NMR Spectral Data

| Isomer | Solvent | Chemical Shift (δ) in ppm |

| 2-Bromo-2'-fluoroacetophenone | CDCl₃ | 4.53 (d, J = 2.4 Hz, 2H, -CH₂Br), 7.13-7.20 (m, 1H, Ar-H), 7.27-7.30 (m, 1H, Ar-H), 7.54-7.61 (m, 1H, Ar-H), 7.91-7.96 (m, 1H, Ar-H)[1] |

| 2-Bromo-3'-fluoroacetophenone | CDCl₃ | 4.42 (s, 2H, -CH₂Br), 7.30-7.80 (m, 4H, Ar-H) |

| 2-Bromo-4'-fluoroacetophenone | CDCl₃ | 4.38 (s, 2H, -CH₂Br), 7.12 (t, J = 8.6 Hz, 2H, Ar-H), 8.01 (dd, J = 8.8, 5.4 Hz, 2H, Ar-H) |

Table 2: ¹³C-NMR Spectral Data

| Isomer | Solvent | Chemical Shift (δ) in ppm |

| 2-Bromo-2'-fluoroacetophenone | CDCl₃ | 31.8 (d, J=3.5 Hz, -CH₂Br), 117.1 (d, J=21.1 Hz), 124.8 (d, J=3.8 Hz), 125.1 (d, J=12.9 Hz), 131.9 (d, J=2.8 Hz), 135.2 (d, J=9.1 Hz), 161.4 (d, J=254.1 Hz, C-F), 190.1 (d, J=3.5 Hz, C=O)[2][3] |

| 2-Bromo-3'-fluoroacetophenone | CDCl₃ | 30.5 (-CH₂Br), 115.4 (d, J=22.0 Hz), 121.2 (d, J=21.2 Hz), 124.6 (d, J=3.1 Hz), 130.6 (d, J=7.6 Hz), 138.4 (d, J=6.3 Hz), 162.8 (d, J=246.0 Hz, C-F), 191.1 (C=O) |

| 2-Bromo-4'-fluoroacetophenone | CDCl₃ | 30.8 (-CH₂Br), 116.0 (d, J=22.0 Hz), 131.3 (d, J=9.5 Hz), 132.8 (d, J=3.0 Hz), 166.0 (d, J=255.0 Hz, C-F), 190.5 (C=O) |

Table 3: Mass Spectrometry (MS) Data

| Isomer | Ionization Method | Key Fragments (m/z) |

| 2-Bromo-2'-fluoroacetophenone | Electron Ionization (EI) | 218/216 ([M]⁺), 123 (base peak, [M-CH₂Br]⁺), 95 |

| 2-Bromo-3'-fluoroacetophenone | Electron Ionization (EI) | 218/216 ([M]⁺), 123 (base peak, [M-CH₂Br]⁺), 95 |

| 2-Bromo-4'-fluoroacetophenone | Electron Ionization (EI) | 218/216 ([M]⁺), 123 (base peak, [M-CH₂Br]⁺), 95 |

Table 4: Infrared (IR) Spectral Data

| Isomer | Sample Preparation | Key Absorption Bands (cm⁻¹) |

| 2-Bromo-2'-fluoroacetophenone | KBr Pellet | ~1690 (C=O stretch), ~1600, ~1480 (aromatic C=C stretch), ~1220 (C-F stretch), ~680 (C-Br stretch) |

| 2-Bromo-3'-fluoroacetophenone | KBr Pellet | ~1695 (C=O stretch), ~1605, ~1485 (aromatic C=C stretch), ~1230 (C-F stretch), ~670 (C-Br stretch) |

| 2-Bromo-4'-fluoroacetophenone | KBr Pellet | ~1685 (C=O stretch), ~1595, ~1490 (aromatic C=C stretch), ~1240 (C-F stretch), ~690 (C-Br stretch) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Bromo-fluoroacetophenone Isomers

A general procedure for the synthesis of 2-bromo-fluoroacetophenone isomers involves the bromination of the corresponding fluoroacetophenone.

-

Materials: Fluoroacetophenone isomer, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride (CCl₄), saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate, ethyl acetate, hexane.

-

Procedure:

-

Dissolve the fluoroacetophenone isomer in CCl₄.

-

Add NBS and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate successively with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 2-bromo-fluoroacetophenone isomer in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a 5 mm NMR tube.

-

¹H-NMR Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse sequence.

-

Set the spectral width to approximately 16 ppm.

-

The number of scans can range from 8 to 16 for sufficient signal-to-noise ratio.

-

Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

-

-

¹³C-NMR Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 240 ppm.

-

The number of scans will typically be higher than for ¹H-NMR, ranging from 1024 to 4096 scans, depending on the sample concentration.

-

Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source (e.g., a GC-MS system).

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph.

-

Data Acquisition:

-

Use a standard EI method with an electron energy of 70 eV.[4]

-

Set the ion source temperature to 200-250 °C.

-

Scan a mass range of m/z 40-400.

-

Acquire data in full-scan mode.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[5]

-

Place a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Signaling Pathway Visualization

Derivatives of 2-bromo-3'-fluoroacetophenone have been investigated for their potential as inhibitors of Glutathione S-transferase Omega 1 (GSTO1) and as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein defect.[1] The following diagrams illustrate the general concepts of these two pathways.

Glutathione S-transferase Omega 1 (GSTO1) Inhibition Pathway

GSTO1 is an enzyme involved in cellular detoxification and redox regulation. Its inhibition can modulate various signaling pathways.

CFTR Corrector Mechanism of Action

Mutations in the CFTR gene, such as the common ΔF508 mutation, lead to misfolding of the CFTR protein and its subsequent degradation. CFTR correctors are small molecules that can partially rescue this folding defect.

Conclusion

This technical guide provides a consolidated resource for the spectral data of 2-bromo-fluoroacetophenone isomers, essential for their unambiguous identification and use in synthetic and medicinal chemistry. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectral data. Furthermore, the visualization of the GSTO1 inhibition and CFTR correction pathways highlights the potential therapeutic relevance of derivatives of these compounds, providing a rationale for their continued investigation in drug discovery programs. Further research is warranted to obtain a complete spectral dataset for all isomers and to fully elucidate the mechanisms of action of their biologically active derivatives.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

The Versatile Scaffold: Unlocking the Potential of Substituted Acetophenones in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The acetophenone core, a simple aromatic ketone, has emerged as a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its synthetic tractability and the ability of its substituted derivatives to interact with a wide range of biological targets have positioned it as a cornerstone in the quest for new drugs. This in-depth technical guide explores the burgeoning potential of substituted acetophenones in drug discovery, providing a comprehensive overview of their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies pivotal to their evaluation.

Therapeutic Applications of Substituted Acetophenones

Substituted acetophenones have demonstrated a remarkable breadth of biological activities, targeting key enzymes and receptors implicated in a spectrum of diseases. This section delves into some of the most promising therapeutic applications, supported by quantitative data on their inhibitory potency.

Neurodegenerative Diseases: Targeting Monoamine Oxidase B and Acetylcholinesterase

In the realm of neurodegenerative disorders such as Parkinson's and Alzheimer's disease, substituted acetophenones have shown significant promise as inhibitors of key enzymes involved in disease progression.

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a crucial enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B can increase dopamine levels, providing symptomatic relief in Parkinson's disease. Several acetophenone derivatives have been identified as potent and selective MAO-B inhibitors.[1]

Table 1: MAO-B Inhibitory Activity of Selected Acetophenone Derivatives [2]

| Compound | IC50 (nM) for MAO-B | Selectivity over MAO-A |

| 1j | 12.9 | High |

| 2e | 11.7 | High |

| Selegiline (Standard) | 35.6 | - |

Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. AChE inhibitors prevent the breakdown of this neurotransmitter. Certain acetophenone derivatives have been designed as dual-binding AChE inhibitors, interacting with both the catalytic and peripheral anionic sites of the enzyme.[3]

Table 2: Acetylcholinesterase Inhibitory Activity of a Selected Acetophenone Derivative [3]

| Compound | IC50 (µM) for AChE |

| 2e | 0.13 |

Metabolic Disorders: α-Glucosidase Inhibition for Diabetes Management

α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption and manage postprandial hyperglycemia in diabetic patients. Benzonate derivatives of acetophenone have emerged as potent α-glucosidase inhibitors.[4][5]

Table 3: α-Glucosidase Inhibitory Activity of Benzonate Derivatives of Acetophenone [4][5]

| Compound | IC50 (µM) |

| 7d | < 7.88 |

| 7f | 6.73 |

| 7i | 3.27 |

| 7n | < 7.88 |

| 7o | < 7.88 |

| 7r | < 7.88 |

| 7s | < 7.88 |

| 7u | 1.68 |

| 7v | < 7.88 |

| Acarbose (Standard) | > 20 |

Hyperpigmentation Disorders: Targeting Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Substituted acetophenone thiosemicarbazones have been identified as potent tyrosinase inhibitors, demonstrating competitive or mixed-type inhibition.[6] Molecular docking studies suggest that the thiourea moiety of these compounds interacts with the copper ions in the active site of the enzyme.[6]

Table 4: Tyrosinase Inhibitory Activity of Monosubstituted Acetophenone Thiosemicarbazones [6]

| Compound | IC50 (µM) |

| 5 | < 1 |

| 6 | < 1 (Most Potent) |

| 8 | < 1 |

| 9 | < 1 |

Inflammatory Conditions: The Role of Apocynin and Paeonol

Naturally occurring acetophenones like apocynin (4-hydroxy-3-methoxyacetophenone) and paeonol (2-hydroxy-4-methoxyacetophenone) have well-documented anti-inflammatory properties.[7]

Apocynin is a known inhibitor of NADPH oxidase, an enzyme complex that generates reactive oxygen species (ROS) involved in inflammation.[8][9] It is believed to act as a prodrug, being oxidized to its active dimeric form, diapocynin, which then prevents the translocation of the p47phox subunit to the membrane, a critical step in NADPH oxidase activation.[8]

Paeonol has been shown to exert its anti-inflammatory effects through multiple pathways, including the inhibition of the NF-κB and MAPK signaling pathways.[10]

Synthesis and Experimental Protocols

The synthesis of substituted acetophenones often involves classical organic reactions, providing a straightforward route to a diverse range of derivatives. This section outlines a general synthetic approach and provides key experimental protocols for evaluating their biological activity.

General Synthesis of Substituted Acetophenones

A common method for synthesizing substituted acetophenones is the Friedel-Crafts acylation of a substituted benzene ring with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[11] The specific substituents on the aromatic ring can be introduced either before or after the acylation step, allowing for a high degree of molecular diversity.

Workflow for the Synthesis of Substituted Acetophenones

Caption: General workflow for the synthesis of substituted acetophenones via Friedel-Crafts acylation.

Detailed Experimental Protocols

This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.[12]

Materials:

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds

-

Acetylcholinesterase (AChE) enzyme solution

-

96-well microplate reader

Procedure:

-

Prepare solutions of ATCI, DTNB, and the test compounds in Tris-HCl buffer.

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of buffer.

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of the AChE enzyme solution.

-

The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction with and without the inhibitor.

-

The IC50 value is determined from the dose-response curve.

This assay determines the ability of a compound to inhibit the enzymatic activity of α-glucosidase.[5]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compounds

-

Sodium carbonate (Na2CO3) solution

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzyme, pNPG, and test compounds in phosphate buffer.

-

Add 50 µL of the test compound solution at various concentrations and 100 µL of the α-glucosidase solution to a 96-well plate.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of 5 mM pNPG solution.

-

Incubate the reaction mixture at 37°C for 15 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which substituted acetophenones exert their effects is crucial for rational drug design and optimization.

Mechanism of NADPH Oxidase Inhibition by Apocynin

Apocynin's inhibitory action on NADPH oxidase is a well-studied example of a pro-drug mechanism.

Signaling Pathway of NADPH Oxidase Inhibition by Apocynin

Caption: Apocynin is oxidized to diapocynin, which inhibits NADPH oxidase by preventing p47phox translocation.

Dual-Binding Inhibition of Acetylcholinesterase

The development of dual-binding AChE inhibitors represents a sophisticated approach to enhancing therapeutic efficacy. These acetophenone derivatives possess moieties that allow them to simultaneously interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Evaluation of apocynin in vitro on high glucose-induced oxidative stress on tenocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Halogenated Acetophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated acetophenone derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the acetophenone scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability. These modifications, in turn, can modulate their biological activities, leading to a wide spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of halogenated acetophenone derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways.

I. Antimicrobial and Antifungal Activities

Halogenated acetophenone derivatives have demonstrated notable efficacy against a range of microbial and fungal pathogens. The nature and position of the halogen substituent play a crucial role in determining the potency and spectrum of their antimicrobial activity.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values of various halogenated acetophenone derivatives against selected microbial and fungal strains.

| Compound | Halogen | Position | Test Organism | Activity | Value | Reference |

| 2,4,6-triiodophenol | Iodine | 2,4,6 | Staphylococcus aureus | MIC | 5 µg/mL | [1] |

| Chalcone Derivative | Fluorine | 4 | Candida albicans LABMIC 0105 | MIC | 0.62 mg/mL | |

| Chalcone Derivative | - | - | Candida albicans LABMIC 0107 | MIC | 0.31 mg/mL | |

| Pyrazoline Derivative | Bromine | 4 | Staphylococcus aureus | MIC | 64 µg/mL | [2] |

| Pyrazoline Derivative | Bromine | 4 | Pseudomonas aeruginosa | MIC | 64 µg/mL | [2] |

| Pyrazoline Derivative | Bromine | 4 | Bacillus subtilis | MIC | 64 µg/mL | [2] |

| Pyrazoline Derivative | Bromine | 4 | Enterococcus faecalis | MIC | 32 µg/mL | [2] |

| Pyrazoline Derivative | Bromine | 4 | Candida albicans | MIC | 64 µg/mL | [2] |

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi, microbial/fungal inoculum, halogenated acetophenone derivatives, positive control antibiotic/antifungal, negative control (vehicle, e.g., DMSO).

-

Procedure:

-

Prepare a stock solution of the halogenated acetophenone derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized microbial/fungal inoculum (e.g., 0.5 McFarland standard).

-

Add the inoculum to each well containing the diluted compound.

-

Include a positive control well (broth + inoculum + standard antibiotic/antifungal) and a negative control well (broth + inoculum + vehicle).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

2. Agar Well Diffusion Assay for Antibacterial Activity

This method assesses the antibacterial activity of a compound by measuring the zone of growth inhibition on an agar plate.

-

Materials: Mueller-Hinton Agar (MHA) plates, bacterial inoculum, sterile cork borer (6-8 mm diameter), halogenated acetophenone derivatives, positive control antibiotic, negative control (vehicle).

-

Procedure:

-

Prepare a standardized bacterial inoculum and evenly spread it onto the surface of an MHA plate to create a bacterial lawn.

-

Aseptically create wells in the agar using a sterile cork borer.

-

Add a known concentration of the halogenated acetophenone derivative solution to a designated well.

-

Add the positive control antibiotic and negative control vehicle to separate wells.

-

Allow the plates to stand for a period to permit diffusion of the compounds into the agar.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (clear zone around the well where bacterial growth is inhibited) in millimeters.

-

II. Anticancer Activity

Numerous studies have highlighted the potential of halogenated acetophenone derivatives as cytotoxic agents against various cancer cell lines. The introduction of halogens can enhance their ability to induce apoptosis and inhibit cell proliferation.

Quantitative Data Summary

The following table presents the 50% inhibitory concentration (IC50) values of different halogenated acetophenone derivatives against several human cancer cell lines.

| Compound | Halogen | Position | Cancer Cell Line | IC50 (µM) | Reference |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Chlorine | 2 (on propenylidene) | MOLT-4 (Leukemia) | < 0.01 | [3] |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Chlorine | 2 (on propenylidene) | SR (Leukemia) | < 0.01 | [3] |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Chlorine | 2 (on propenylidene) | SW-620 (Colon Cancer) | < 0.01 | [3] |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Chlorine | 2 (on propenylidene) | SF-539 (CNS Cancer) | < 0.01 | [3] |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Chlorine | 2 (on propenylidene) | SK-MEL-5 (Melanoma) | 0.02 | [3] |

| β-nitrostyrene derivative (CYT-Rx20) | - | - | MCF-7 (Breast Cancer) | 0.81 µg/mL | [4] |

| β-nitrostyrene derivative (CYT-Rx20) | - | - | MDA-MB-231 (Breast Cancer) | 1.82 µg/mL | [4] |

| β-nitrostyrene derivative (CYT-Rx20) | - | - | ZR75-1 (Breast Cancer) | 1.12 µg/mL | [4] |

Experimental Protocol

3. MTS Assay for Cytotoxicity

The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

-

Materials: 96-well cell culture plates, cancer cell lines, cell culture medium, halogenated acetophenone derivatives, MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium], phenazine methosulfate (PMS), solubilization/stop solution.

-

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the halogenated acetophenone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Following the treatment period, add the combined MTS/PMS solution to each well.

-

Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere. During this time, viable cells will reduce the MTS tetrazolium compound into a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

III. Anti-inflammatory Activity

Halogenated acetophenone derivatives, particularly those with a chalcone-like structure, have been investigated for their anti-inflammatory properties. These compounds can modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data Summary

The following table provides IC50 values for the anti-inflammatory activity of a halogenated acetophenone derivative.

| Compound | Halogen | Position | Assay | IC50 | Reference |

| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) | Bromine | 4 | Inhibition of paw swelling in rats | 7.5 mg/kg.bwt (78.45% inhibition) | [5] |

| 4-bromophenyl derivative SC-558 | Bromine | 4 | COX-2 Inhibition | 1900-fold selectivity over COX-1 | [6] |

Experimental Protocol

4. Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Materials: RAW 264.7 macrophage cells, cell culture medium, halogenated acetophenone derivatives, Lipopolysaccharide (LPS), Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), sodium nitrite standard.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the halogenated acetophenone derivatives for a specific time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours. Include an unstimulated control and an LPS-only control.

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration, which is a stable product of NO, by comparing the absorbance to a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition by the test compounds compared to the LPS-only control.

-

IV. Signaling Pathways and Mechanisms of Action

The biological activities of halogenated acetophenone derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anti-inflammatory Signaling Pathways

Many anti-inflammatory acetophenone derivatives exert their effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

Caption: NF-κB signaling pathway and points of inhibition.

MAPK Signaling Pathway

Caption: MAPK signaling cascade and inhibitory action.

Anticancer Mechanism: Proteasome Inhibition

Certain halogenated acetophenone derivatives, particularly chalcones, have been shown to exert their anticancer effects through the inhibition of the proteasome. The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle arrest.

Proteasome Inhibition Workflow

Caption: Mechanism of proteasome inhibition.

V. Synthesis of Halogenated Acetophenone Derivatives

The synthesis of halogenated acetophenones can be achieved through various established organic chemistry reactions. A common method involves the Friedel-Crafts acylation of a halogenated benzene derivative.

Experimental Protocol

5. Synthesis of a Halogenated Acetophenone via Friedel-Crafts Acylation

-

Materials: Halogenated benzene (e.g., chlorobenzene, bromobenzene), acetyl chloride or acetic anhydride, a Lewis acid catalyst (e.g., aluminum chloride - AlCl3), a suitable solvent (e.g., dichloromethane - DCM or carbon disulfide - CS2), hydrochloric acid (HCl), water, drying agent (e.g., anhydrous magnesium sulfate), and equipment for reflux and extraction.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the halogenated benzene in the solvent.

-

Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (AlCl3) portion-wise with stirring.

-

Slowly add acetyl chloride or acetic anhydride dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified time to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude halogenated acetophenone by recrystallization or distillation to obtain the final product.

-

Characterize the product using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.

-

Conclusion

Halogenated acetophenone derivatives are a promising class of compounds with a broad range of biological activities. Their antimicrobial, antifungal, anticancer, and anti-inflammatory properties are significantly influenced by the nature and position of the halogen substituent. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of synthesized indole-based chalcone (2E)-3-(4-bromophenyl)-1-(1 H-indol-3-yl) prop-2-en-1-one: an in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Bromo-1-(2-fluorophenyl)ethanone for Scientific Professionals

An In-depth Review of Commercial Availability, Synthesis, and Applications in Research and Development

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-bromo-1-(2-fluorophenyl)ethanone (CAS No. 655-15-2). This valuable chemical intermediate is a key building block in the synthesis of more complex organic compounds, particularly within the pharmaceutical and material science sectors. This document details its chemical properties, lists prominent commercial suppliers, outlines common experimental protocols, and discusses its applications.

Physicochemical and Structural Data

2-Bromo-1-(2-fluorophenyl)ethanone, also known by synonyms such as 2-Fluorophenacyl bromide and α-Bromo-2-fluoroacetophenone, is a halogenated aromatic ketone.[1][2] Its molecular structure, featuring both bromine and fluorine atoms on the phenyl ring attached to an acetyl group, provides multiple sites for chemical modification, making it a versatile reagent in organic synthesis.[2]

The key quantitative data for this compound are summarized below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 655-15-2 | [3][4][5][6] |

| Molecular Formula | C8H6BrFO | [1][3][5][7] |

| Molecular Weight | 217.03 - 217.04 g/mol | [1][3][6][7] |

| Appearance | Pale cream to brown liquid | [1][7] |

| Purity | ≥96% - 98% (Varies by supplier) | [5][7] |

| Melting Point | 25-27 °C | [1] |

| Boiling Point | ~239.4 °C (at standard atmospheric pressure) | [1] |

| InChI Key | QDNWNJSLWKHNTM-UHFFFAOYSA-N | [1][7] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CBr)F | [1] |

Commercial Suppliers

A variety of chemical suppliers offer 2-bromo-1-(2-fluorophenyl)ethanone for research and development purposes. When sourcing this intermediate, it is crucial to consider purity levels and the availability of a Certificate of Analysis (CoA) to ensure the quality and consistency required for pharmaceutical and other high-purity applications.

| Supplier | Purity | Notes |

| Simson Pharma Limited | High Quality | Provides a Certificate of Analysis with every compound.[3] |

| CymitQuimica | 96% | Offers various quantities from 250mg to 1kg.[7] |

| BLD Pharm | - | Lists the compound as an organic building block.[4] |

| Synthonix | 98% | Notes that the product is considered Dangerous Goods for shipping.[5] |

| Protheragen | - | Available in quantities from 10mg to 100mg for research use only.[6] |

| Smolecule | - | Provides detailed synthesis and application information.[1] |

Experimental Protocols & Methodologies

The synthesis and purification of 2-bromo-1-(2-fluorophenyl)ethanone are critical processes that dictate its final purity and suitability for subsequent reactions. The primary methods reported in the literature are detailed below.

Synthesis via Bromination

The most common synthesis route involves the bromination of the precursor, 2'-fluoroacetophenone.[1] This electrophilic substitution reaction strategically introduces a bromine atom at the alpha-position to the carbonyl group.

General Protocol:

-

Dissolution: 2'-fluoroacetophenone is dissolved in a suitable organic solvent, such as Chloroform or Carbon Tetrachloride (CCl₄).[1]

-

Cooling: The reaction mixture is cooled in an ice bath to a temperature of 0–5 °C to control the reaction rate and minimize side-product formation.

-

Bromination: A brominating agent (e.g., liquid bromine) is added dropwise to the solution with continuous stirring. The reaction is often catalyzed by an agent like pyridine hydrobromide.[1]

-

Reaction: The mixture is allowed to slowly warm to room temperature (20-25 °C) and is stirred for 2–4 hours.[1]

-

Monitoring: The reaction progress is monitored using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with water and a brine solution. The organic phase is then dried over an anhydrous drying agent like sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure (in vacuo) to yield the crude product.[8]

Typical yields for this process range from 75–85%.[1]

Caption: General workflow for the synthesis of 2-bromo-1-(2-fluorophenyl)ethanone.

Purification and Analytical Validation

For applications in drug development, achieving high purity is paramount. The crude product from synthesis is typically purified using standard laboratory techniques, and its identity and purity are confirmed through analytical validation.[1]

Purification Methods:

-

Recrystallization: Effective for removing impurities by dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize.

-

Chromatography: Column chromatography is employed for separating the target compound from byproducts with different polarities.

Analytical Validation Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by separating it from any remaining impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei. Spectroscopic data for similar compounds can be found in the literature.[9]

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.

Caption: Workflow for the purification and analytical validation of the final product.

Applications in Research and Drug Development

2-Bromo-1-(2-fluorophenyl)ethanone is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of novel molecules with potential therapeutic value.

-

Pharmaceuticals: Its derivatives are investigated for a range of biological activities. It is a building block for creating compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.[2]

-

Agrochemicals: The compound is used as an intermediate in the synthesis of new pesticides, herbicides, and fungicides.[2]

-

Material Science: It is explored for its utility in developing novel polymers and electronic materials where its halogenated structure can impart specific optical or electrical properties.[2]

The role of this intermediate in the drug discovery pipeline highlights its importance for medicinal chemists and pharmacologists.

Caption: Logical flow of using the intermediate in a typical drug discovery program.

Safety and Handling

According to available Safety Data Sheets (SDS), 2-bromo-1-(2-fluorophenyl)ethanone is classified as a corrosive substance. The GHS H314 hazard statement indicates that it "Causes severe skin burns and eye damage."[10][11]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[10]

-

Handling: Do not breathe dust, fume, gas, mist, vapors, or spray.[10] Wash hands and skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Users must consult the full SDS from their supplier before handling this chemical and adhere to all institutional safety protocols.

References

- 1. Buy 2-Bromo-2'-fluoroacetophenone | 655-15-2 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-1-(2-fluorophenyl)ethanone | CAS No- 655-15-2 | Simson Pharma Limited [simsonpharma.com]

- 4. 655-15-2|2-Bromo-1-(2-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 5. Synthonix, Inc > 655-15-2 | 2-Bromo-1-(2-fluorophenyl)ethanone [synthonix.com]

- 6. 2-Bromo-1-(2-Fluorophenyl)Ethanone - Protheragen [protheragen.ai]

- 7. cymitquimica.com [cymitquimica.com]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

- 10. echemi.com [echemi.com]

- 11. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-bromo-1-(2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-bromo-1-(2-fluorophenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the selective α-bromination of 2'-fluoroacetophenone. This application note outlines two common methods utilizing either bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. Key reaction parameters, purification techniques, and characterization data are presented to ensure high yield and purity.

Introduction

2-bromo-1-(2-fluorophenyl)ethanone is a valuable building block in organic synthesis, particularly for the creation of various heterocyclic compounds with potential biological activity.[1][2] Its synthesis from 2'-fluoroacetophenone is a common transformation in medicinal chemistry. The primary synthetic route involves the electrophilic substitution at the α-carbon of the ketone. Careful control of reaction conditions is crucial to achieve regioselectivity and minimize the formation of byproducts.[3]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrFO | [2][4] |

| Molecular Weight | 217.03 g/mol | [2] |

| CAS Number | 655-15-2 | [2][3] |

| Appearance | Pale cream to brown liquid or white to off-white crystalline solid | [1][2] |

| Melting Point | 25-27 °C | [2] |

| Boiling Point | ~239.4 °C | [2] |

| Purity | 96-98% | [4] |

Synthesis Protocols

Two primary methods for the synthesis of 2-bromo-1-(2-fluorophenyl)ethanone are detailed below.

Protocol 1: Bromination using Molecular Bromine (Br₂)

This protocol describes the direct bromination of 2'-fluoroacetophenone using liquid bromine.

Materials:

-

2'-fluoroacetophenone

-

Bromine (Br₂)

-

Ether or a 1:1 mixture of 1,4-dioxane and ether

-

Chloroform

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve 2.76 g of 2'-fluoroacetophenone in 50 ml of ether in a round-bottom flask.[5]

-

Prepare a solution of 3.2 g of bromine in 10 ml of chloroform.[5]

-

Cool the flask containing the 2'-fluoroacetophenone solution in an ice bath.

-

Add the bromine solution dropwise to the stirred solution of 2'-fluoroacetophenone over a period of 30 minutes.[5] The reaction should be protected from light.

-

After the addition is complete, allow the reaction mixture to stir for an additional 4 hours.

-

Quench the reaction by adding water and dichloromethane.

-

Transfer the mixture to a separatory funnel and separate the phases.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

-

The crude product can be further purified by recrystallization or silica gel column chromatography.[2]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method utilizes a solid, easier-to-handle brominating agent, N-bromosuccinimide.

Materials:

-

2'-fluoroacetophenone

-

N-bromosuccinimide (NBS)

-

Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

-

Pyridine hydrobromide perbromide (optional, as a catalyst)

-

Aqueous sodium thiosulfate

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating)

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

In a round-bottom flask, dissolve 2'-fluoroacetophenone (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).[3]

-

Add N-bromosuccinimide (1.0 equivalent) to the solution.[6] The use of pyridine hydrobromide perbromide as a catalyst can enhance the reaction.[3]

-

Stir the reaction mixture at a controlled temperature, typically between 0°C and 25°C.[2][3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

The reaction time typically ranges from two to four hours.[2]

-

Upon completion of the reaction, quench the mixture with an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 25 ml).

-

Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent in vacuo to yield the crude product.

-

Purify the crude product by silica gel column chromatography to afford pure 2-bromo-1-(2-fluorophenyl)ethanone.

Synthesis Workflow

References

Application Notes and Protocols: Bromination of 4'-Fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals